6-Amino-3-iodo-2-methylbenzonitrile
Description
6-Amino-3-iodo-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a nitrile group at position 1, an amino group (-NH₂) at position 6, an iodine atom at position 3, and a methyl group (-CH₃) at position 2 (molecular formula: C₈H₆IN₂; molecular weight: ~257 g/mol). This compound is of interest in medicinal chemistry and materials science due to its unique combination of electron-withdrawing (cyano, iodo) and electron-donating (amino, methyl) substituents.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
6-amino-3-iodo-2-methylbenzonitrile |
InChI |
InChI=1S/C8H7IN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 |
InChI Key |
AMDSTKMVXKCMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Amino-3-bromo-2-fluorobenzonitrile
- Molecular Formula : C₇H₄N₂FBr
- Molecular Weight : 215.02 g/mol
- Substituents :
- 6-NH₂, 3-Br, 2-F, 1-CN
- Properties :
- Stability: Requires storage in a dark place under inert atmosphere to prevent degradation .
- Reactivity: Bromine and fluorine substituents make it less reactive in cross-coupling reactions compared to iodo analogs.
- Applications: Intermediate in organic synthesis for pharmaceuticals and agrochemicals .
6-Amino-3-iodo-2-methylbenzonitrile
- Molecular Formula : C₈H₆IN₂
- Molecular Weight : ~257 g/mol
- Substituents :
- 6-NH₂, 3-I, 2-CH₃, 1-CN
- Properties: Stability: Likely sensitive to light and heat due to the iodine atom, necessitating storage conditions similar to its bromo-fluoro analog (dark, inert atmosphere). Reactivity: The iodine atom enhances suitability for Ullmann or Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance. Applications: Potential use in pharmaceutical research for constructing complex scaffolds via halogen-selective reactions.
Comparative Data Table
Research Findings
Reactivity Differences
- Iodine vs. Bromine: The iodine atom in 6-amino-3-iodo-2-methylbenzonitrile facilitates faster oxidative addition in palladium-catalyzed couplings compared to bromine. However, steric hindrance from the methyl group may slow reaction kinetics .
- Fluorine vs. Methyl : The 2-fluoro substituent in the analog enhances ring electron deficiency, favoring electrophilic substitutions, whereas the methyl group in the target compound may direct reactivity to meta/para positions via steric blocking .
Stability Considerations
- Iodo compounds are generally less stable than bromo/fluoro analogs due to weaker C-I bonds. Degradation pathways (e.g., dehalogenation) are more pronounced under light exposure, necessitating stringent storage protocols .
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